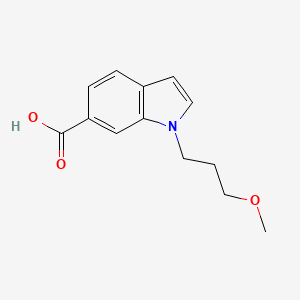
1-(3-methoxy-propyl)-1H-indole-6-carboxylic acid
Cat. No. B8499065
M. Wt: 233.26 g/mol
InChI Key: KYWRVAFPTYYTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07807709B2
Procedure details


To a solution of 1-(3-methoxy-propyl)-1H-indole-6-carboxylic acid methyl ester (7 g, 28.5 mmol) in MeOH (50 mL) is added NaOH 2N (28.5 mL), and the mixture is stirred for 3 h. The solvent is concentrated and the remaining aqueous residue is acidified with HCl 1N and extracted twice with CH2Cl2. The combined organic extracts are dried over Na2SO4, filtered and concentrated to give title product. TLC, Rf (c-hexane/AcOEt 2:1)=0.25. MS (LC-MS): 232.0 [M+H]+, tR (HPLC, Macherey-Nagel Nucleosil C18 column, 10-100% CH3CN/H2O/5 min, 100% CH3CN/3 min, flow: 1.5 ml/min): 5.04 min.
Name
1-(3-methoxy-propyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2[CH2:14][CH2:15][CH2:16][O:17][CH3:18])=[CH:7][CH:6]=1)=[O:4].[OH-].[Na+]>CO>[CH3:18][O:17][CH2:16][CH2:15][CH2:14][N:11]1[C:12]2[C:8](=[CH:7][CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:13]=2)[CH:9]=[CH:10]1 |f:1.2|
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent is concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts are dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
